molecular formula C10H9ClF3NO3 B14064774 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B14064774
M. Wt: 283.63 g/mol
InChI Key: RYIQQAQJPAJIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the nitration of a trifluoromethoxybenzene derivative, followed by the introduction of the 3-chloropropyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the 3-chloropropyl group can result in various substituted benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain targets. The 3-chloropropyl group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-2-nitrobenzene
  • 1-(3-Chloropropyl)-4-nitrobenzene
  • 1-(3-Chloropropyl)-5-nitrobenzene

Uniqueness

1-(3-Chloropropyl)-5-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are desirable.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

2-(3-chloropropyl)-4-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

RYIQQAQJPAJIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.